N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, includingStaphylococcus aureus .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their inhibition .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit bactericidal activity, eliminatingS. aureus strain after 24-hour exposure .
Action Environment
The synthesis of benzothiazole derivatives has been achieved under various conditions, suggesting that the compound’s action may be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Coupling with Phenyl Derivatives: The benzothiazole core is then coupled with a phenyl derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and antifungal agent.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, the compound has been explored for use in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Similar in structure but with a chloro group instead of a butoxy group.
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds have varying aryl groups attached to the benzothiazole core.
2-Substituted Benzothiazoles: These compounds have different substituents at the 2-position of the benzothiazole ring.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-2-3-16-28-18-14-12-17(13-15-18)23(27)25-20-9-5-4-8-19(20)24-26-21-10-6-7-11-22(21)29-24/h4-15H,2-3,16H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYBIZXETYRMBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.